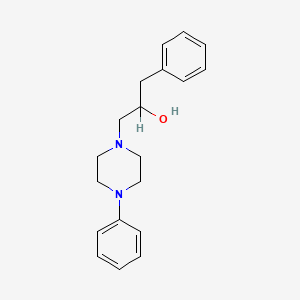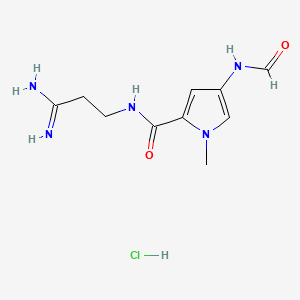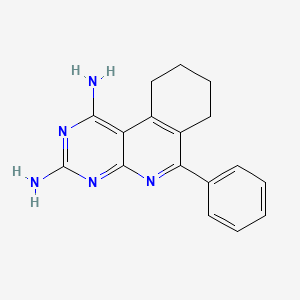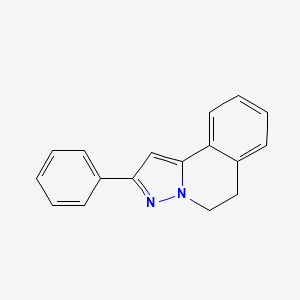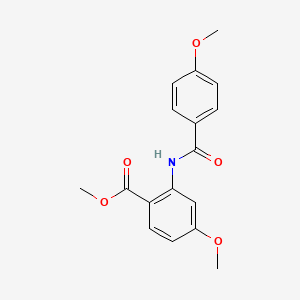
Methoxydianthramide A methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxydianthramide A methyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This compound is a derivative of methoxydianthramide A, which is a naturally occurring compound with potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxydianthramide A methyl ester can be synthesized through the esterification of methoxydianthramide A with methanol in the presence of an acid catalyst. The reaction typically involves heating methoxydianthramide A with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the ester can be isolated by distillation or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the ester .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxydianthramide A methyl ester undergoes several types of chemical reactions, including:
Transesterification: The ester can be converted to other esters through transesterification reactions with different alcohols.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic conditions with different alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Methoxydianthramide A and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methoxydianthramide A methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of methoxydianthramide A methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release methoxydianthramide A, which may exert its effects through various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Methoxydianthramide A methyl ester can be compared with other similar esters such as:
Methyl benzoate: Known for its pleasant odor and used in perfumes and flavorings.
Ethyl acetate: Widely used as a solvent in various industrial applications.
Methyl butyrate: Found in fruits and used as a flavoring agent.
This compound is unique due to its specific structure and potential biological activities, which distinguish it from other esters.
Eigenschaften
CAS-Nummer |
136945-66-9 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
methyl 4-methoxy-2-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-12-6-4-11(5-7-12)16(19)18-15-10-13(22-2)8-9-14(15)17(20)23-3/h4-10H,1-3H3,(H,18,19) |
InChI-Schlüssel |
MSZPXGZVFHVHSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



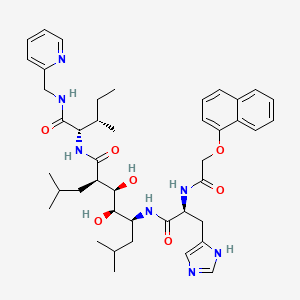

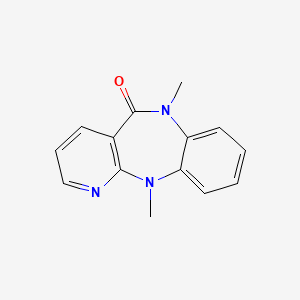



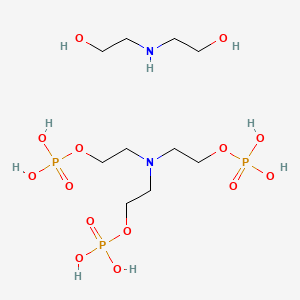
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
